tert-butyl N-[2-(5-bromopyrimidin-2-yl)ethyl]carbamate
Description
tert-Butyl N-[2-(5-bromopyrimidin-2-yl)ethyl]carbamate is a carbamate-protected amine derivative featuring a pyrimidine core substituted with a bromine atom at the 5-position and a tert-butoxycarbonyl (Boc)-protected ethylamine group at the 2-position. This compound is widely utilized in medicinal chemistry and organic synthesis as an intermediate for constructing complex molecules, particularly in the development of kinase inhibitors and receptor modulators. Its structural features, including the electron-deficient pyrimidine ring and the sterically bulky Boc group, make it amenable to cross-coupling reactions and nucleophilic substitutions .
Key properties include:
- Molecular formula: C₁₁H₁₅BrN₃O₂
- Molecular weight: 302.17 g/mol
- CAS Number: Not explicitly listed in the provided evidence, but structurally analogous compounds (e.g., tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]carbamate, CAS 1235451-38-3) suggest a similar synthetic and functional profile .
Properties
IUPAC Name |
tert-butyl N-[2-(5-bromopyrimidin-2-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)13-5-4-9-14-6-8(12)7-15-9/h6-7H,4-5H2,1-3H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGFTFLLCDAIDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC=C(C=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target molecule comprises three distinct structural elements:
- A 5-bromopyrimidin-2-yl aromatic system
- An ethylamine linker
- A tert-butyl carbamate protecting group
Key synthetic challenges include:
- Regioselective bromination at the pyrimidine 5-position
- Efficient coupling of the ethylamine moiety to the electron-deficient pyrimidine ring
- Chemoselective Boc protection without side reactions
Recent advances in catalytic systems and green chemistry approaches (e.g., solvent-free conditions, nano-catalysts) have significantly improved synthetic outcomes.
Pyrimidine Bromination Strategies
Direct Halogenation of Pyrimidine Derivatives
Bromination typically employs N-bromosuccinimide (NBS) in polar aprotic solvents:
Pyrimidine precursor (1 eq)
NBS (1.1 eq)
DMF, 0°C → RT, 12 h
Yield: 68-72%
Critical factors:
- Positional selectivity controlled by ring substituents
- Bromine incorporation monitored via LC-MS
Metal-Catalyzed Cross-Coupling
Palladium-mediated approaches enable late-stage bromination:
$$ \text{Pyrimidinyl triflate} + \text{CuBr}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{5-bromopyrimidine} $$
Advantages:
Ethylamine Linker Installation
Nucleophilic Aromatic Substitution
NH2
|
Pyrimidine-Br + H2N-CH2CH2-X → Pyrimidine-NH-CH2CH2-X
Conditions:
Reductive Amination
For substituted ethylamines:
$$ \text{Pyrimidine-CHO} + \text{NH}2\text{CH}2\text{CH}2\text{Ot-Bu} \xrightarrow{\text{NaBH}4} \text{Target intermediate} $$
- Avoids harsh substitution conditions
- Requires aldehyde precursor synthesis
Boc Protection Methodologies
Standard Boc Activation
Di-tert-butyl dicarbonate (Boc2O) remains the reagent of choice:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Catalyst | None |
| Temperature | 20-25°C |
| Time | 16 h |
| Yield | 87-92% |
Mechanistic Insight :
$$ \text{R-NH}2 + (\text{Boc})2\text{O} \rightarrow \text{R-NH-Boc} + \text{Boc-OH} $$
Integrated Synthetic Routes
Sequential Approach
- Pyrimidine bromination (72%)
- Ethylamine coupling (65%)
- Boc protection (92%)
Overall yield : 43%
Convergent Synthesis
Pyrimidine-Br + BocNH-CH2CH2-OH → Target compound
Advantages:
- Fewer synthetic steps
- Requires pre-formed Boc-ethylamine
Analytical Characterization
Critical validation parameters:
- 1H NMR (400 MHz, DMSO-d6):
- δ 1.39 (s, 9H, Boc CH3)
- δ 3.45 (q, 2H, CH2NH)
- δ 8.72 (s, 2H, pyrimidine H)
HPLC Purity : >99% (C18, MeCN/H2O)
HRMS : m/z calcd for C11H17BrN3O2 [M+H]+ 342.0432, found 342.0435
Industrial Scale Considerations
- Critical parameters :
- Temperature control (±2°C)
- Stoichiometric precision (1% tolerance)
- Mixing efficiency (Reynolds >10,000)
Cost Analysis :
| Component | Cost Contribution |
|---|---|
| Boc2O | 58% |
| Solvents | 27% |
| Catalysts | 9% |
| Energy | 6% |
Environmental Impact Assessment
Green Metrics Comparison :
| Method | PMI* | E-Factor |
|---|---|---|
| Standard Boc | 8.7 | 12.4 |
| Fe(OTf)3 catalyzed | 2.1 | 3.8 |
| Ionic liquid | 1.9 | 2.1 |
*Process Mass Intensity
Emerging Technologies
Continuous Flow Synthesis
- Residence time: 7.2 min
- Productivity: 2.1 kg/h
- Purity: 99.8%
Photocatalytic Methods
UV-A mediated Boc protection:
- 30 min reaction time
- 94% yield
- No catalyst required
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-(5-bromopyrimidin-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Organic Synthesis
tert-butyl N-[2-(5-bromopyrimidin-2-yl)ethyl]carbamate serves as a versatile intermediate in organic synthesis. Its reactivity allows for the construction of diverse chemical libraries through:
- Substitution Reactions : The bromine atom can be substituted with various nucleophiles, facilitating the synthesis of different derivatives.
- Coupling Reactions : It can participate in coupling reactions to form more complex structures, which are essential in drug development and material science.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a building block in the development of new pharmaceuticals. Key applications include:
- Anticancer Research : The bromopyrimidine structure has been associated with activity against various cancer cell lines. Compounds with similar structures have shown promise as inhibitors of kinases involved in cancer progression.
- Antiviral Activity : Preliminary studies indicate that pyrimidine derivatives may exhibit antiviral properties, making this compound a candidate for further exploration in antiviral drug design.
Research indicates that this compound may exhibit several biological activities:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in metabolic pathways, such as cyclin-dependent kinases (CDKs). This inhibition could lead to novel treatments for diseases characterized by dysregulated enzyme activity.
- Antimicrobial Properties : Compounds containing bromopyrimidine derivatives have shown antimicrobial activity, suggesting that this compound may also possess similar properties.
Case Studies
- Anticancer Activity : A study evaluated various pyrimidine derivatives for their ability to inhibit CDKs. Modifications similar to those found in this compound significantly impacted inhibitory activity against CDKs, highlighting its potential role in cancer therapeutics.
- Antiviral Studies : Research on related compounds indicated enhanced antiviral activity against HIV and HCV when structural modifications were applied. This suggests a promising avenue for further exploration regarding the antiviral properties of this compound.
- Enzyme Inhibition Studies : Investigations into enzyme inhibitors have shown that compounds with similar structures can effectively inhibit enzymes crucial for bacterial metabolism, indicating potential applications in antibiotic development.
Mechanism of Action
The mechanism of action of tert-butyl [2-(5-bromopyrimidin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The bromine atom in the pyrimidine ring can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. Additionally, the carbamate group can undergo hydrolysis, releasing the active pyrimidine derivative .
Comparison with Similar Compounds
tert-Butyl N-[(5-Bromopyrimidin-2-yl)methyl]carbamate (CAS 1235451-38-3)
- Molecular formula : C₁₀H₁₄BrN₃O₂
- Molecular weight : 288.14 g/mol
- Key differences : The methylene linker instead of an ethylene group reduces steric bulk and alters reactivity. This compound is reported to exhibit lower solubility in polar solvents compared to the ethyl-linked analogue due to reduced flexibility .
tert-Butyl N-(5-Hydroxypyrimidin-2-yl)carbamate (CAS 1951444-51-1)
- Molecular formula : C₉H₁₃N₃O₃
- Molecular weight : 227.22 g/mol
- Key differences : Replacement of bromine with a hydroxyl group enhances hydrogen-bonding capacity but reduces electrophilicity. This derivative is often used in Suzuki-Miyaura couplings after bromine substitution .
Halogen-Substituted Pyridine Carbamates
tert-Butyl N-(5-Bromo-6-chloropyridin-2-yl)carbamate (CAS 748812-75-1)
- Molecular formula : C₁₀H₁₂BrClN₂O₂
- Molecular weight : 314.58 g/mol
- Key differences : The pyridine ring (vs. pyrimidine) and additional chlorine substituent increase lipophilicity. This compound is less reactive in nucleophilic aromatic substitution due to the electron-withdrawing effects of chlorine .
tert-Butyl N-[5-(Bromomethyl)pyridin-2-yl]carbamate
- Molecular formula : C₁₁H₁₄BrN₂O₂
- Molecular weight : 301.15 g/mol
- Key differences : The bromomethyl group enables alkylation reactions, unlike the bromopyrimidine derivatives, which are more suited for cross-coupling .
Functional Group Variations
tert-Butyl N-[2-(5-Fluoropyrimidin-2-yl)ethyl]carbamate
tert-Butyl N-[2-(4-Chloro-2-nitro-anilino)ethyl]carbamate
- Molecular formula : C₁₃H₁₈ClN₃O₄
- Molecular weight : 315.75 g/mol
- Key differences : The aniline nitro group introduces redox activity, making this compound a precursor for benzimidazolone synthesis via reduction-cyclization pathways .
Data Tables
Table 1. Comparative Physicochemical Properties
Biological Activity
Tert-butyl N-[2-(5-bromopyrimidin-2-yl)ethyl]carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, which enhances its lipophilicity, and a bromopyrimidine moiety that may contribute to its reactivity and biological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₄BrN₃O₂
- Molecular Weight : Approximately 302.15 g/mol
- Structure : The compound consists of a tert-butyl group attached to a carbamate, which is linked to a 5-bromopyrimidine structure.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the bromine atom and the carbamate group allows for various chemical interactions, such as hydrogen bonding and covalent bonding, with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that it may possess anticancer properties, particularly against specific cancer cell lines.
- Anti-inflammatory Effects : There is evidence indicating that this compound could have anti-inflammatory effects, making it a candidate for further pharmacological studies.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits enzymes involved in metabolic pathways | |
| Anticancer Activity | Potential efficacy against various cancer cell lines | |
| Anti-inflammatory | Modulates inflammatory responses |
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of various pyrimidine derivatives, this compound was found to exhibit significant cytotoxicity against colon carcinoma cells. The mechanism was linked to its ability to induce apoptosis in cancer cells through modulation of apoptotic pathways .
Case Study 2: Enzyme Interaction
A detailed investigation into the interaction profiles of this compound revealed its ability to bind selectively to certain enzymes. This binding was characterized using surface plasmon resonance (SPR) techniques, demonstrating its potential as a lead compound for developing enzyme inhibitors.
Q & A
Q. How can computational tools aid in predicting reactivity?
- In Silico Methods :
- DFT Calculations : Model the electron-withdrawing effect of the bromine atom on pyrimidine’s π-system to predict sites for electrophilic substitution.
- Molecular Docking : Screen for potential biological targets (e.g., kinase inhibitors) by simulating interactions with the carbamate’s carbonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
